molecular formula C10H10O2 B123487 (1S,2R)-1,2-dihydronaphthalene-1,2-diol CAS No. 90365-29-0

(1S,2R)-1,2-dihydronaphthalene-1,2-diol

Cat. No.: B123487
CAS No.: 90365-29-0
M. Wt: 162.18 g/mol
InChI Key: QPUHWUSUBHNZCG-ZJUUUORDSA-N
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Description

(1S,2R)-1,2-Dihydronaphthalene-1,2-diol is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its two hydroxyl groups attached to a dihydronaphthalene ring, making it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1,2-dihydronaphthalene-1,2-diol typically involves the asymmetric dihydroxylation of naphthalene derivatives. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide (OsO4) and a chiral ligand to achieve high enantioselectivity. The reaction conditions often include a co-oxidant such as N-methylmorpholine N-oxide (NMO) and a solvent like tert-butyl alcohol.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric dihydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of immobilized catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1,2-Dihydronaphthalene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the diol to its corresponding dihydronaphthalene using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like tosyl chloride (TsCl) or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: TsCl in pyridine or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Dihydronaphthalene.

    Substitution: Tosylates or esters, depending on the substituting reagent.

Scientific Research Applications

(1S,2R)-1,2-Dihydronaphthalene-1,2-diol has a wide range of applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biocatalysis.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism by which (1S,2R)-1,2-dihydronaphthalene-1,2-diol exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1,2-Dihydronaphthalene-1,2-diol: A diastereomer with different stereochemistry.

    1,2-Dihydroxybenzene: A structurally similar compound with hydroxyl groups on a benzene ring.

    1,2-Dihydroxycyclohexane: A similar compound with hydroxyl groups on a cyclohexane ring.

Uniqueness

(1S,2R)-1,2-Dihydronaphthalene-1,2-diol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in stereoselective reactions makes it a valuable intermediate in asymmetric synthesis.

Properties

IUPAC Name

(1S,2R)-1,2-dihydronaphthalene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUHWUSUBHNZCG-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C(C=CC2=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2[C@@H]([C@@H](C=CC2=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901021804
Record name cis-1,2-Dihydroxy-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31966-70-8
Record name rel-(1R,2S)-1,2-Dihydro-1,2-naphthalenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31966-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Naphthalenediol, 1,2-dihydro-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031966708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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